molecular formula C8H7F3N4 B14053279 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2,2,2-trifluoroethyl)-

1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2,2,2-trifluoroethyl)-

Cat. No.: B14053279
M. Wt: 216.16 g/mol
InChI Key: BKBWJYHWZVCPCK-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a fluorinated heterocyclic compound with the molecular formula C8H7F3N4. This compound is characterized by the presence of a trifluoroethyl group attached to a pyrazolo[3,4-b]pyridine core. The incorporation of fluorine atoms into the molecular structure imparts unique chemical and physical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the reaction of appropriate pyrazole and pyridine derivatives with trifluoroethylating agents. One common method includes the nucleophilic substitution reaction of a halogenated pyridine with a trifluoroethylamine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H7F3N4

Molecular Weight

216.16 g/mol

IUPAC Name

3-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-5-amine

InChI

InChI=1S/C8H7F3N4/c9-8(10,11)2-6-5-1-4(12)3-13-7(5)15-14-6/h1,3H,2,12H2,(H,13,14,15)

InChI Key

BKBWJYHWZVCPCK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NNC(=C21)CC(F)(F)F)N

Origin of Product

United States

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